molecular formula C14H18Cl2N2O B4407045 1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride

1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride

Cat. No.: B4407045
M. Wt: 301.2 g/mol
InChI Key: ACAIZDFEXHVXFB-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorinated dimethylphenoxy group attached to a propyl chain, which is further linked to an imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-3,6-dimethylphenol, is reacted with an appropriate alkylating agent to form the 2-chloro-3,6-dimethylphenoxypropyl intermediate.

    Imidazole Ring Formation: The phenoxypropyl intermediate is then reacted with imidazole under basic conditions to form the desired imidazole derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the imidazole derivative into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification Steps: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity products.

    Quality Control: Analytical methods like HPLC and NMR are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding phenoxy acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

    1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]imidazole: The non-hydrochloride form of the compound.

    2-Chloro-3,6-dimethylphenoxypropylamine: A structurally similar compound with an amine group instead of an imidazole ring.

Uniqueness: 1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride is unique due to its specific combination of a chlorinated phenoxy group and an imidazole ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various applications.

Properties

IUPAC Name

1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O.ClH/c1-11-4-5-12(2)14(13(11)15)18-9-3-7-17-8-6-16-10-17;/h4-6,8,10H,3,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAIZDFEXHVXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Cl)OCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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